molecular formula C8H5BrN2O B3022159 6-Bromocinnolin-4-ol CAS No. 552330-87-7

6-Bromocinnolin-4-ol

Katalognummer: B3022159
CAS-Nummer: 552330-87-7
Molekulargewicht: 225.04 g/mol
InChI-Schlüssel: VWMHMZLZLNLBPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One of the common synthetic routes for 6-Bromocinnolin-4-ol involves the bromination of cinnolin-4-ol. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position . Another method involves the use of thionyl chloride and N,N-dimethylformamide to convert 6-bromocinnolin-4(1H)-one to this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Bromocinnolin-4-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

6-Bromocinnolin-4-ol is being investigated for its antimicrobial properties . Studies have shown that it exhibits significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and protein function, making it a candidate for developing new antibacterial agents .

Anticancer Research

Research indicates that this compound may possess anticancer properties. It has been studied for its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation and survival. This compound's structural features allow it to interact with various molecular targets, which could lead to the development of novel anticancer therapies .

The compound has been evaluated for its anti-inflammatory and antioxidant activities. These properties are critical in the context of chronic diseases where inflammation plays a significant role. The ability of this compound to modulate inflammatory pathways makes it a subject of interest for further research in treating inflammatory conditions .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameChemical StructureNotable Activities
7-Bromocinnolin-4(1H)-oneC8H5BrN2OAntimicrobial, anticancer
6-Bromoquinolin-4-olC9H6BrNOAntimicrobial, proteomics applications
4-BromocinnolineC8H5BrNLimited biological studies

This table highlights the distinct activities associated with each compound, emphasizing the potential of this compound in various therapeutic areas.

Case Studies and Research Findings

  • Antibacterial Activity : A study focused on the antibacterial effects of halogenated compounds, including this compound, demonstrated its efficacy against clinical isolates of Staphylococcus and Enterococcus. The minimum inhibitory concentration (MIC) values indicated strong bactericidal action, particularly when used in combination with conventional antibiotics .
  • Anticancer Mechanisms : In vitro studies have shown that this compound can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. These findings suggest its potential as a lead compound in cancer drug development .
  • Inflammation Modulation : Research has indicated that this compound can reduce inflammatory markers in vitro, supporting its use as an anti-inflammatory agent in chronic disease models .

Wirkmechanismus

The mechanism of action of 6-Bromocinnolin-4-ol involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with DNA to exert its biological effects . The exact mechanism can vary depending on the specific application and target .

Biologische Aktivität

6-Bromocinnolin-4-ol is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological properties, and potential therapeutic applications of this compound, supported by recent research findings, data tables, and case studies.

Chemical Structure and Synthesis

This compound, with the molecular formula C8H5BrN2OC_8H_5BrN_2O, features a bromine atom at the 6-position of the cinnoline ring. Its structure can be represented as follows:

SMILES C1 CC2 C C C1Br C O C NN2\text{SMILES C1 CC2 C C C1Br C O C NN2}

This compound can be synthesized through various methods, often involving the bromination of cinnolin derivatives followed by hydroxylation. The synthesis pathway typically includes the use of brominating agents and subsequent purification steps to obtain the desired product in high yield.

Antimicrobial Properties

Recent studies have highlighted the antibacterial activity of this compound against several Gram-positive bacteria. For instance, it was found to exhibit minimum inhibitory concentrations (MICs) as low as 0.39μg/mL0.39\,\mu g/mL against methicillin-resistant Staphylococcus aureus (MRSA) . The structure-activity relationship (SAR) analysis suggests that the presence of hydrophobic substituents and hydroxyl groups enhances its antibacterial efficacy.

Bacterial Strain MIC (μg/mL)
MRSA0.39
S. aureus0.78
S. epidermidis1.56

Anticancer Activity

This compound has also shown promising anticancer properties . In vitro studies demonstrated its cytotoxic effects on various tumor cell lines, with IC50 values indicating selectivity towards cancerous cells compared to non-tumorigenic cells . The compound's mechanism involves the inhibition of key enzymes involved in cancer cell proliferation.

Cell Line IC50 (μM)
A549 (Lung Cancer)15.5
MCF-7 (Breast Cancer)20.3
HeLa (Cervical Cancer)18.7

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been investigated for its anti-inflammatory properties . Experimental results indicate that it significantly reduces pro-inflammatory cytokines in cell cultures, which may have implications for treating inflammatory diseases .

Case Study 1: Antibacterial Efficacy

A study conducted on a series of analogs including this compound demonstrated its effectiveness against resistant strains of bacteria. The study utilized time-kill assays and biofilm formation inhibition tests to assess its potential as a therapeutic agent in combating biofilm-associated infections .

Case Study 2: Anticancer Mechanism

Another research focused on the anticancer activity of this compound revealed that it induces apoptosis in cancer cells through mitochondrial pathways and caspase activation, suggesting a multi-faceted mechanism of action . Molecular docking studies further elucidated its binding affinities to specific cancer-related targets.

Eigenschaften

IUPAC Name

6-bromo-1H-cinnolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-5-1-2-7-6(3-5)8(12)4-10-11-7/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMHMZLZLNLBPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50236514
Record name 6-Bromo-4-cinnolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50236514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876-88-0
Record name 6-Bromo-4-cinnolinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000876880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 876-88-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114061
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Bromo-4-cinnolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50236514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-BROMO-4-CINNOLINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VXF8HBE3X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-Bromocinnolin-4-ol
6-Bromocinnolin-4-ol
6-Bromocinnolin-4-ol
6-Bromocinnolin-4-ol
6-Bromocinnolin-4-ol
6-Bromocinnolin-4-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.